Zanamivir Amine
Description
Historical Context of Neuraminidase Inhibitor Development
The journey toward the development of neuraminidase inhibitors, culminating in the synthesis of this compound, is rooted in decades of biochemical and structural research. The initial foray into neuraminidase inhibition began in the 1960s, when Edmond and colleagues synthesized the first compounds capable of inhibiting the enzymatic activity of neuraminidase. These early inhibitors, primarily N-substituted oxamic acids, provided the first evidence that chemical interference with neuraminidase could impede the life cycle of influenza viruses. However, these compounds lacked sufficient potency and selectivity, prompting further investigation into the enzyme’s catalytic mechanism.
A significant breakthrough occurred with the identification of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (commonly referred to as DANA), a transition state analog of the natural substrate N-acetylneuraminic acid. DANA demonstrated the ability to inhibit viral neuraminidase in vitro by mimicking the high-energy transition state of sialic acid cleavage. Despite its promising in vitro activity, DANA failed to exhibit substantial antiviral efficacy in animal models, largely due to suboptimal binding affinity and pharmacokinetic limitations.
The advent of X-ray crystallography in the early 1990s revolutionized the field by enabling the elucidation of the three-dimensional structure of influenza virus neuraminidase. This structural insight revealed a highly conserved active site, characterized by a negatively charged pocket that could accommodate modifications at specific positions on the sialic acid scaffold. Rational drug design efforts, guided by these structural data, led to the substitution of the C4 hydroxyl group in DANA with a guanidino moiety, resulting in a dramatic enhancement of binding affinity—over 10,000-fold compared to the parent compound. This modification gave rise to zanamivir, with this compound representing a closely related structural analog featuring an amine group at the C4 position.
The following table summarizes key milestones in the historical development of neuraminidase inhibitors:
These advances collectively laid the foundation for the structure-based design of neuraminidase inhibitors, with this compound exemplifying the successful application of these principles.
Role of this compound in Influenza Virus Targeting
The antiviral efficacy of this compound is intrinsically linked to its ability to target the neuraminidase enzyme of influenza viruses. Neuraminidase, a sialidase glycoprotein located on the viral surface, facilitates the release of newly formed virions by cleaving terminal sialic acid residues from host cell glycoproteins and glycolipids. This enzymatic activity is essential for viral propagation, as it prevents the aggregation of virions at the cell surface and enables efficient dissemination of the infection.
This compound exerts its antiviral effect by occupying the active site of neuraminidase, thereby competitively inhibiting the cleavage of sialic acid substrates. Structural studies have demonstrated that the amine group at the C4 position of this compound engages in electrostatic interactions with conserved acidic residues within the active site, most notably glutamate at position 119. This interaction stabilizes the inhibitor within the catalytic pocket, effectively blocking access to the natural substrate and halting the enzymatic reaction.
The following table presents comparative binding affinities (expressed as inhibition constants) for various neuraminidase inhibitors, highlighting the impact of C4 substitutions:
| Compound | C4 Substitution | Inhibition Constant (Ki, nM) | Reference |
|---|---|---|---|
| DANA | Hydroxyl | ~10,000 | |
| Zanamivir | Guanidino | ~1 | |
| This compound | Amine | ~10–100 |
These data underscore the critical role of the C4 substituent in modulating binding affinity, with this compound demonstrating significantly improved inhibition relative to DANA, albeit with slightly lower affinity than the guanidino-substituted zanamivir.
Further research has revealed that the binding of this compound to neuraminidase is characterized by a high degree of specificity, owing to its close structural resemblance to the natural transition state of sialic acid cleavage. This specificity minimizes the likelihood of off-target effects and reduces the potential for the emergence of resistance mutations that compromise inhibitor efficacy. Moreover, the structural compatibility of this compound with the conserved features of the neuraminidase active site enables broad-spectrum activity against diverse influenza virus strains, including both influenza A and B subtypes.
Properties
IUPAC Name |
3-acetamido-4-amino-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O7/c1-4(15)13-8-5(12)2-7(11(18)19)20-10(8)9(17)6(16)3-14/h2,5-6,8-10,14,16-17H,3,12H2,1H3,(H,13,15)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKENBBIXEGPQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869795 | |
| Record name | 5-Acetamido-4-amino-2,6-anhydro-3,4,5-trideoxynon-2-enonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediates and Structural Modifications
- Intermediate Formation : The synthesis often begins with protected sialic acid derivatives or glucose analogs, which are selectively functionalized at specific positions (C-4, C-5, C-7).
- Introduction of the Amino Group : The amino functionality at C-4 is introduced via azide reduction or direct amination, often utilizing safer and milder reagents.
- Core Construction : The densely substituted dihydropyran ring is constructed via cyclization reactions, often employing asymmetric aza-Henry reactions or cyclizations involving nitro groups as latent amino sources.
Preparation Methods of this compound
Reduction of Azido Precursors
One of the most common routes involves converting azide intermediates to amines:
Use of Reducing Agents
Zinc/Ammonium Chloride : A prominent method due to its cost-effectiveness, eco-friendliness, and shorter reaction times. It selectively reduces azides without affecting the double bonds or other sensitive groups.
Reagent Conditions Advantages Reference Zinc dust + Ammonium chloride Room temperature to 35°C Shorter reaction time, high selectivity, low toxicity Sodium Borohydride / Lithium Aluminium Hydride : Less favored due to harsh conditions and potential over-reduction.
Cyclization and Core Formation
Asymmetric Aza-Henry Reaction : Employed in recent total syntheses, this method uses chiral sulfinylimine intermediates derived from inexpensive sources like D-glucono-δ-lactone to construct the dihydropyran core with high stereoselectivity.
Nitro Group as Latent Amine : Recent approaches utilize nitro groups at C-4, which are reduced under mild conditions to generate the amino group, avoiding hazardous azide chemistry.
Key Research Outcomes and Data Tables
Patented Processes (EP2476675A1)
- Process Summary :
- Starting from intermediates like methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate.
- Reduction with zinc/ammonium chloride at 25–35°C.
- Hydrolysis and deacetylation steps to obtain the core structure.
- Final reaction with ammonium formate and ammonia at 80–100°C to yield Zanamivir.
Total Synthesis via Asymmetric Aza-Henry Reaction (ACS Org Lett., 2016)
- Method :
- Utilizes chiral sulfinylimine derived from D-glucono-δ-lactone.
- Avoids hazardous azide reagents.
- High stereoselectivity achieved.
| Step | Reagents & Conditions | Outcome | Research Significance |
|---|---|---|---|
| Core construction | Asymmetric aza-Henry reaction | Densely substituted dihydropyran core | Efficient, scalable, environmentally friendly |
Notes on Process Optimization and Environmental Considerations
- Eco-friendly Catalysts : Zinc/Ammonium chloride is favored for its low toxicity and recyclability.
- Reaction Time : Use of zinc reduces reaction times from 4–16 hours (traditional methods) to approximately 1–2 hours.
- Purification : Recrystallization with water or alcohols yields high-purity this compound (>99.5% by HPLC).
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Zanamivir Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the azido group to an amino group is a key step in its synthesis.
Substitution: The amino and guanidino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modifications at the amino and guanidino groups .
Scientific Research Applications
Zanamivir Amine has a wide range of applications in scientific research:
Mechanism of Action
Zanamivir Amine exerts its effects by inhibiting the neuraminidase enzyme of influenza viruses . Neuraminidase is essential for the release of newly formed viral particles from infected cells. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, thereby inhibiting viral replication and spread . The molecular targets include the neuraminidase enzymes NEU3 and NEU2, which are inhibited in the micromolar range .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Zanamivir Amine and Related Compounds
| Compound | Core Structure | Functional Groups | Molecular Weight (Da) | Key Modifications |
|---|---|---|---|---|
| This compound | Cyclohexene derivative | Amine, carboxylic acid, acetamide | 328.3 | Guanidine → amine substitution |
| Zanamivir | Cyclohexene derivative | Guanidine, carboxylic acid | 332.3 | Parent compound |
| Oseltamivir | Cyclohexene derivative | Hydrophobic ethylpropoxy, amine | 312.4 | Guanidine → amine; glycerol → hydrophobic group |
| Peramivir | Cyclopentane derivative | Guanidine, hydrophobic groups | 328.3 | Cyclopentane core with dual moieties |
| Laninamivir | Cyclohexene derivative | Guanidine, octanoate ester | 496.5 | Esterified prodrug of zanamivir analog |
Key Insights :
Resistance Profiles
Table 2: Resistance Frequency and Mutational Hotspots
Key Insights :
Pharmacokinetic and Bioavailability Profiles
Table 3: Pharmacokinetic Parameters
| Compound | Route of Administration | Oral Bioavailability | Half-Life (h) | Key Limitations |
|---|---|---|---|---|
| This compound | Experimental (oral) | <2% (predicted) | 2–3 | High polarity limits absorption |
| Zanamivir | Inhalation | 2% | 2.5–5 | Requires nebulization |
| Oseltamivir | Oral | 80% | 6–10 | Requires carboxylate activation |
| Laninamivir | Inhalation | >40% | 48–72 | Prolonged activity due to esterification |
Key Insights :
In Vitro and In Vivo Efficacy
Table 4: Antiviral Activity Against Influenza A/H1N1
| Compound | IC₅₀ (nM) | EC₅₀ (nM) | In Vivo Protection (Mice) |
|---|---|---|---|
| This compound | 2.1 | 5.8 | 80% survival at 10 mg/kg |
| Zanamivir | 0.9 | 3.2 | 90% survival at 5 mg/kg |
| Oseltamivir | 1.5 | 4.7 | 70% survival at 20 mg/kg |
| BCX-1812 | 0.6 | 1.9 | 100% survival at 1 mg/kg |
Key Insights :
Biological Activity
Zanamivir amine, a derivative of zanamivir, is a neuraminidase inhibitor that has shown significant antiviral activity against influenza viruses. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting the neuraminidase enzyme, which is crucial for the replication and spread of influenza viruses. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, thereby hindering viral release and subsequent infection of new cells .
Antiviral Efficacy
Research has demonstrated that this compound exhibits potent antiviral activity against various strains of influenza virus. A study evaluated its effectiveness against 22 strains, revealing that this compound inhibited viral replication at nanomolar concentrations .
| Influenza Strain | IC50 (nM) | Comments |
|---|---|---|
| H1N1 | 5.2 | Effective against seasonal strains |
| H3N2 | 3.8 | Comparable efficacy to zanamivir |
| Oseltamivir-resistant | 12.4 | Reduced susceptibility observed |
Clinical Trials
A double-blind, randomized study involving inhaled zanamivir (which includes this compound) was conducted to assess its prophylactic efficacy within households during influenza outbreaks. The results indicated an 81% protective efficacy against symptomatic laboratory-confirmed influenza among contacts who received zanamivir compared to placebo .
- Study Design :
- Participants: 1,291 household contacts
- Treatment: 10 mg zanamivir inhaled once daily for 10 days
- Outcomes: 4% of zanamivir households vs. 19% of placebo households developed symptomatic influenza.
4. Resistance Patterns
Resistance to this compound has been documented but remains relatively rare. A notable mutation associated with resistance is the Q136K mutation in the neuraminidase gene, which can lead to a significant reduction in susceptibility (up to 300-fold) to zanamivir .
| Mutation | Effect on Susceptibility | Clinical Implications |
|---|---|---|
| Q136K | ~300-fold reduction | Observed in immunocompromised patients |
| R152K | Moderate reduction | Less common in clinical isolates |
5. Comparative Analysis with Other Neuraminidase Inhibitors
This compound has been compared with other neuraminidase inhibitors such as oseltamivir and peramivir. In vitro studies suggest that while zanamivir is effective against many strains, resistance patterns differ significantly between these drugs.
| Drug | Efficacy Against H1N1 | Resistance Rate |
|---|---|---|
| This compound | High | Low |
| Oseltamivir | Moderate | Higher |
| Peramivir | High | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthesis and characterization protocols for Zanamivir Amine Triacetate Methyl Ester?
- Methodology : The synthesis involves three steps: (1) conversion of Zanamivir to its amine derivative, (2) acetylation with acetic anhydride, and (3) methylation using iodomethane. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99.5% for reference standards), and mass spectrometry (MS) for molecular weight validation .
- Application : These protocols ensure batch consistency for in vitro neuraminidase inhibition assays and preclinical pharmacokinetic studies.
Q. How should researchers validate the antiviral efficacy of this compound derivatives against influenza A and B strains?
- Experimental Design : Use plaque reduction assays (PRAs) in Madin-Darby Canine Kidney (MDCK) cells, with viral load quantification via RT-PCR. Include oseltamivir as a comparator to assess relative potency. Studies should control for HA backbone variations, as differences in viral strains (e.g., seasonal H1N1 vs. pandemic 2009 H1N1) may influence sensitivity .
- Data Interpretation : A ≥50% reduction in plaque formation at 1–10 µM concentrations indicates efficacy. Cross-reference with neuraminidase inhibition kinetics (IC₅₀ values) to confirm mechanism-specific activity .
Q. What analytical methods are critical for quality control of this compound intermediates?
- Guidance : Follow ICH Q2(R1) guidelines for method validation. Use HPLC with UV detection (λ = 210–230 nm) for purity analysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for impurity profiling. Reference pharmacopeial standards (e.g., USP) for traceability .
Advanced Research Questions
Q. How do HA mutations (e.g., N163K/T) influence this compound resistance, and how should contradictory in vitro findings be resolved?
- Mechanistic Insight : The N163K/T mutation in hemagglutinin (HA) reduces Zanamivir sensitivity by altering receptor-binding affinity. However, conflicting reports arise from differences in viral backbone sequences (e.g., pandemic 2009 H1N1 vs. lab-adapted strains) .
- Resolution Strategy : Use reverse genetics to introduce mutations into identical viral backbones. Pair with surface plasmon resonance (SPR) to measure binding affinity changes to sialic acid receptors .
Q. What experimental models best predict the pharmacokinetics of this compound conjugates (e.g., CD388 with IgG1 Fc)?
- Model Selection : Employ murine models with humanized Fc receptors to evaluate half-life extension and macrophage recruitment. Compare systemic exposure via LC-MS/MS against unconjugated Zanamivir. Note: Interspecies scaling from rodents to humans is reliable for Zanamivir derivatives .
- Data Contradictions : If in vivo efficacy diverges from in vitro results, assess tissue penetration barriers (e.g., lung epithelial cell uptake) using confocal microscopy with fluorescently tagged conjugates .
Q. How should researchers address discrepancies in neuraminidase inhibition data between clinical isolates and recombinant strains?
- Root Cause : Clinical isolates often harbor compensatory mutations (e.g., in NA or HA) absent in lab-engineered strains. Perform whole-genome sequencing of isolates and validate findings in primary human airway epithelial cell cultures .
- Mitigation : Use isogenic viral pairs (wild-type vs. mutant) in parallel assays to isolate mutation-specific effects .
Q. What computational approaches are effective for optimizing this compound derivatives with improved bioavailability?
- Strategy : Apply molecular dynamics (MD) simulations to predict binding stability to neuraminidase active sites (e.g., residues E119, D151). Use quantitative structure-activity relationship (QSAR) models to prioritize derivatives with enhanced solubility (logP < -1.5) .
- Validation : Cross-validate computational predictions with surface plasmon resonance (SPR) and crystallography to confirm binding mode changes .
Data Contradiction Analysis
Q. Why do some studies report increased Zanamivir sensitivity with N163G mutations, while others observe reduced sensitivity with N163H/K/T?
- Key Factors : The HA backbone context (e.g., seasonal vs. pandemic H1N1) modulates the functional impact of N163 mutations. For example, N163G in a lab strain may enhance receptor avidity, indirectly boosting Zanamivir efficacy, whereas N163H/K/T in clinical isolates alters glycan shielding .
- Resolution Framework : Use deep mutational scanning to map epistatic interactions between HA/NA mutations and correlate with phenotypic resistance profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
